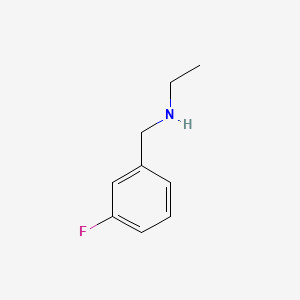

N-Ethyl-3-fluorobenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPAPLIQQTVEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238115 | |

| Record name | Benzenemethanamine, N-ethyl-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-85-8 | |

| Record name | N-Ethyl-3-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-ethyl-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-ethyl-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl[(3-fluorophenyl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Ethyl-3-fluorobenzylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of N-Ethyl-3-fluorobenzylamine. Due to the limited availability of specific experimental data in publicly accessible literature, this document synthesizes known information and provides generalized protocols based on established chemical principles.

Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 90389-85-8 | [1][2] |

| Molecular Formula | C₉H₁₂FN | [1] |

| Molecular Weight | 153.20 g/mol | [3] |

Chemical Structure

The structure of this compound consists of a benzyl group substituted with a fluorine atom at the meta (3-) position of the benzene ring. The nitrogen atom of the amine is ethylated.

Structural Features:

-

Aromatic Ring: The benzene ring is a key structural component, influencing the compound's reactivity and potential for aromatic interactions.

-

Fluorine Substituent: The fluorine atom at the 3-position significantly impacts the electronic properties of the aromatic ring through its inductive electron-withdrawing effect. This can influence the acidity of the benzylic protons and the nucleophilicity of the amine. The incorporation of fluorine is a common strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity.[4]

-

Ethylamino Group: The secondary amine group is a key functional group, imparting basic properties to the molecule and serving as a site for further chemical modification.

Synthesis Protocol: Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of 3-fluorobenzaldehyde with ethylamine.[5][6] This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine.

Experimental Workflow: Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound.

Detailed Methodology

Materials:

-

3-Fluorobenzaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)

-

Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous methanol or another suitable solvent

-

Diethyl ether or ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Hydrochloric acid (for work-up and salt formation if desired)

-

Sodium bicarbonate solution (for neutralization)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzaldehyde in anhydrous methanol. Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of ethylamine solution to the cooled aldehyde solution while stirring.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once the imine formation is complete, cool the reaction mixture again in an ice bath.

-

Slowly and portion-wise, add a slight excess (e.g., 1.1-1.5 equivalents) of sodium borohydride. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until the reaction is complete as indicated by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess borohydride.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add water to the residue and neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Biological Activity and Signaling Pathways

As of the current literature survey, there is no specific information available regarding the biological activity, pharmacological profile, or associated signaling pathways of this compound. However, the broader class of fluorinated benzylamines is of significant interest in medicinal chemistry. The introduction of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[7] Benzylamine derivatives, in general, have been investigated for various biological activities, including antifungal properties.[8]

Without specific experimental data, any discussion of signaling pathways would be purely speculative. Researchers interested in the biological effects of this compound would need to conduct initial in vitro and in vivo screening assays to identify its biological targets and mechanism of action.

A Logical Workflow for Investigating Biological Activity

The following diagram outlines a general workflow for the initial investigation of the biological properties of a novel compound like this compound.

Caption: A logical workflow for the initial investigation of biological activity.

Conclusion

This compound is a readily synthesizable compound with potential applications in medicinal chemistry and materials science. While its fundamental chemical identity is established, a comprehensive understanding of its physicochemical and biological properties requires further experimental investigation. The provided generalized synthesis protocol offers a starting point for its preparation, and the proposed workflow for biological screening outlines a rational approach to elucidating its potential therapeutic value.

References

- 1. usbio.net [usbio.net]

- 2. usbio.net [usbio.net]

- 3. calpaclab.com [calpaclab.com]

- 4. benchchem.com [benchchem.com]

- 5. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Ethyl-3-fluorobenzylamine (CAS 90389-85-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-3-fluorobenzylamine is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed, plausible experimental protocol for its synthesis via reductive amination, and a discussion of its potential biological activities based on structurally related compounds. Due to the limited availability of public data for this specific molecule, this guide also highlights areas for future research and characterization.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 90389-85-8 | - |

| Molecular Formula | C₉H₁₂FN | [1] |

| Molecular Weight | 153.20 g/mol | [1] |

| Appearance | Not specified (likely a liquid) | Inferred |

| pKa (Predicted) | 9.41 ± 0.10 | Prediction |

| Storage Temperature | -20°C | [1] |

Note: Some properties are predicted and have not been experimentally verified in cited literature.

Synthesis Methodology

The most common and efficient method for the synthesis of N-substituted benzylamines is reductive amination. This one-pot reaction involves the formation of an imine intermediate from an aldehyde and an amine, followed by its in-situ reduction to the corresponding amine.

General Reaction Scheme

The synthesis of this compound can be achieved by the reductive amination of 3-fluorobenzaldehyde with ethylamine using a suitable reducing agent.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination and has not been specifically validated for this compound.

Materials:

-

3-Fluorobenzaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred solution of 3-fluorobenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM), add ethylamine solution (1.1 eq.) at room temperature.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

-

Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by flash column chromatography on silica gel.

Analytical Characterization

No specific experimental spectra for this compound were found in the searched literature. The following table provides predicted and expected analytical data.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the benzylic CH₂, and multiplets for the aromatic protons. The fluorine atom will cause splitting of adjacent aromatic proton signals. |

| ¹³C NMR | Resonances for the two ethyl carbons, the benzylic carbon, and the aromatic carbons. The carbon attached to the fluorine will show a large C-F coupling constant. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and a strong C-F stretching band. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 153.20 g/mol . |

Potential Biological Activity and Screening

While no specific biological activity data has been published for this compound, the broader class of fluorinated benzylamine derivatives has been investigated for various therapeutic applications. The introduction of fluorine can enhance metabolic stability and binding affinity to target proteins.

Potential areas of biological investigation for this compound could include:

-

Central Nervousous System (CNS) Activity: Benzylamine derivatives are known to interact with various receptors and transporters in the CNS.

-

Enzyme Inhibition: The amine functionality could interact with the active sites of various enzymes.

-

Antimicrobial Activity: Many nitrogen-containing heterocyclic and aromatic compounds exhibit antimicrobial properties.

Hypothetical Biological Screening Workflow

A primary screening cascade could be employed to identify the biological activity profile of this compound.

Caption: A logical workflow for the biological evaluation of the target compound.

Conclusion and Future Directions

This compound is a chemical entity with potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its properties and a robust, albeit theoretical, synthetic protocol. Future research should focus on the experimental validation of its synthesis, full analytical characterization (NMR, IR, MS), and a comprehensive biological screening to elucidate its pharmacological profile. Such studies will be crucial in determining the potential utility of this compound in various scientific and industrial applications.

References

The Therapeutic Potential of N-Ethyl-3-fluorobenzylamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established approach in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The N-Ethyl-3-fluorobenzylamine scaffold, in particular, represents a promising starting point for the development of novel therapeutics. This technical guide explores the potential biological activities of this compound derivatives by examining the established activities of structurally related compounds. The primary focus will be on monoamine oxidase (MAO) inhibition, with additional insights into potential anticancer and antimicrobial applications.

Monoamine Oxidase (MAO) Inhibition: A Key Therapeutic Target

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine. Inhibition of MAO, particularly MAO-B, is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease, as it increases the levels of dopamine in the brain.[1][2]

Structurally related compounds containing a 3-fluorobenzyl moiety have demonstrated potent and selective inhibition of MAO-B. A series of fluorinated benzyloxy chalcone derivatives, for instance, have shown exceptional inhibitory activity, suggesting that the 3-fluorobenzyl group is a key pharmacophore for this target.[1][2]

Quantitative Data: MAO-B Inhibition by Fluorobenzyloxy Chalcone Derivatives

The following table summarizes the in vitro MAO-B inhibitory activity of selected fluorobenzyloxy chalcone derivatives.

| Compound ID | Structure | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) |

| FBZ13 | (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | 0.0053 | > 40 | > 7547 |

| FBZ6 | (E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.023 | > 40 | > 1739 |

| Safinamide | (Reference Drug) | 0.021 | 5.2 | 247.6 |

Data extracted from a study on fluorobenzyloxy chalcone derivatives as selective MAO-B inhibitors.[1][2]

Experimental Protocol: In Vitro MAO Inhibition Assay

The inhibitory activity of the compounds against MAO-A and MAO-B can be determined using a fluorometric method.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

Kynuramine (MAO-A substrate)

-

Benzylamine (MAO-B substrate)

-

Potassium phosphate buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

Reference inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

-

96-well microplate reader

Procedure:

-

Prepare a reaction mixture containing the respective MAO enzyme in potassium phosphate buffer.

-

Add various concentrations of the test compounds to the wells of a 96-well plate.

-

Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

Monitor the production of the fluorescent product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) over time using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the initial reaction rates and determine the concentration of the test compound that causes 50% inhibition (IC50) of the enzyme activity by non-linear regression analysis.

Signaling Pathway: MAO-B Inhibition in Dopaminergic Neurons

Caption: Inhibition of MAO-B by this compound derivatives increases dopamine levels.

Potential Anticancer and Antimicrobial Activities

While direct evidence for the anticancer and antimicrobial properties of this compound derivatives is limited, the broader class of N-substituted heterocyclic compounds has shown promise in these areas. For instance, various N-ethyl carbazole derivatives have demonstrated cytotoxic activity against cancer cell lines, and other nitrogen-containing heterocycles have exhibited antimicrobial effects.

Experimental Workflow: Screening for Anticancer and Antimicrobial Activity

The following diagram illustrates a general workflow for the initial screening of novel compounds for potential anticancer and antimicrobial activities.

Caption: General workflow for the biological screening of novel chemical entities.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compounds.

Conclusion

While direct biological data on this compound derivatives is not yet widely available in the public domain, the evidence from structurally related compounds strongly suggests a high potential for this scaffold in drug discovery. The 3-fluorobenzyl moiety is a key feature in potent and selective MAO-B inhibitors, indicating a promising avenue for the development of novel treatments for neurodegenerative diseases. Furthermore, the broader class of N-substituted compounds provides a rationale for exploring the anticancer and antimicrobial activities of this compound derivatives. Future research should focus on the synthesis and systematic biological evaluation of a library of these derivatives to establish their structure-activity relationships and elucidate their therapeutic potential.

References

Lack of Publicly Available Data on the Therapeutic Applications of N-Ethyl-3-fluorobenzylamine

A comprehensive review of scientific literature and patent databases reveals a significant lack of specific information regarding the therapeutic applications, pharmacology, and mechanism of action of N-Ethyl-3-fluorobenzylamine. While this chemical is available from various suppliers for research purposes, there are no published studies detailing its biological effects, potential therapeutic uses, or any associated signaling pathways.

The absence of dedicated research on this compound prevents the creation of an in-depth technical guide with quantitative data, experimental protocols, and detailed diagrams as requested. The available information is limited to its basic chemical properties.

However, an examination of the broader classes of compounds to which this compound belongs—namely, fluorinated benzylamines and benzylamine derivatives—provides some general insights into its potential, albeit speculative, areas of therapeutic interest.

General Therapeutic Context of Benzylamine Derivatives

Benzylamine derivatives are a versatile class of compounds with a wide range of established and potential therapeutic applications. Their biological activities are diverse and depend heavily on the specific substitutions on the benzyl and amine groups.

One notable area of activity is as monoamine oxidase (MAO) inhibitors . For instance, pargyline (N-methyl-N-propargylbenzylamine) is a known MAO inhibitor that has been used as an antihypertensive and antidepressant agent.[1] A study on fluorine-substituted benzylamines investigated them as potential substrates and inactivators of monoamine oxidase B (MAO-B), although in that particular study, the tested benzylamines did not act as inactivators.[2]

Furthermore, certain benzylamine derivatives have been shown to inhibit the uptake of catecholamines such as norepinephrine and dopamine in the brain.[3] This mechanism is relevant to the treatment of various neurological and psychiatric disorders.

In the realm of oncology, some benzylamine and thenylamine derived drugs have been demonstrated to induce apoptosis (programmed cell death) and reduce proliferation, migration, and metastasis in melanoma cells.[4] These compounds were found to affect the Wnt/β-catenin pathway, which is crucial for the oncogenic phenotype of melanoma.[4]

The Role of Fluorine in Drug Design

The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance various properties.[5][6][7][8] Fluorine's high electronegativity and small size can influence a molecule's:

-

Potency and Selectivity: By altering electronic properties and binding interactions with therapeutic targets.[5][8]

-

Metabolic Stability: Fluorine can block sites of metabolism, leading to a longer half-life.[5][8]

-

Pharmacokinetics: Affecting properties like membrane permeability and distribution in the body.[5][7]

Given these general principles, the presence of a fluorine atom in this compound could potentially modulate its biological activity in comparison to its non-fluorinated counterpart, N-ethylbenzylamine.

Hypothetical Workflow for Investigating Therapeutic Potential

Should a research program be initiated for this compound, a general workflow for its investigation would likely follow established drug discovery and development protocols.

Conclusion

References

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to the Evaluation of N-Ethyl-3-fluorobenzylamine as a Cholinergic Muscarinic Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical framework for the investigation of N-Ethyl-3-fluorobenzylamine as a potential modulator of cholinergic muscarinic receptors. While direct experimental data on this specific compound's interaction with muscarinic receptors is not publicly available, this guide outlines the essential experimental protocols, data presentation standards, and theoretical signaling pathways that would be integral to its evaluation. The methodologies described herein are based on established practices in pharmacology and drug discovery for characterizing novel muscarinic receptor ligands.

Introduction to Cholinergic Muscarinic Receptors

Cholinergic receptors are integral to the signal transduction of the somatic and autonomic nervous systems, activated by the neurotransmitter acetylcholine.[1] These receptors are broadly classified into nicotinic and muscarinic subtypes.[1] Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate a wide array of physiological functions in the central and peripheral nervous systems.[1][2][3] There are five distinct subtypes of muscarinic receptors, designated M1 through M5, which are encoded by separate genes.[2][4]

These subtypes can be functionally categorized into two main families based on their G-protein coupling:

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[2]

-

M2 and M4 receptors preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channel activity.[2]

The diverse expression patterns and signaling mechanisms of mAChR subtypes make them critical therapeutic targets for a variety of diseases, including Alzheimer's disease, Parkinson's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[1][4][5] Consequently, the identification and characterization of novel subtype-selective muscarinic receptor modulators is an active area of research.

Hypothetical Experimental Workflow for Characterizing this compound

The following workflow outlines the logical progression of experiments to determine the activity of a novel compound like this compound at muscarinic receptors.

Detailed Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a test compound for the different muscarinic receptor subtypes. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Non-specific binding control: Atropine or another high-affinity non-selective muscarinic antagonist.

-

Test compound: this compound.

-

Assay buffer (e.g., Krebs-HEPES buffer).

-

Scintillation cocktail and liquid scintillation counter.

Protocol:

-

Incubation Setup: In a 96-well plate, combine the cell membrane preparations, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of this compound.

-

Total and Non-specific Binding: Include control wells for total binding (membranes + [³H]-NMS) and non-specific binding (membranes + [³H]-NMS + a high concentration of atropine).

-

Incubation: Incubate the plates at room temperature for a duration sufficient to reach equilibrium (e.g., 60-180 minutes, depending on the receptor subtype).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 values are then converted to Ki values using the Cheng-Prusoff equation.

Functional Assays

Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or allosteric modulator, and to quantify its potency and efficacy.

Objective: To characterize the functional activity of this compound at muscarinic receptor subtypes.

Example Protocol: Calcium Flux Assay (for M1, M3, M5 Receptors)

-

Cell Culture: Plate CHO or HEK cells expressing M1, M3, or M5 receptors in 96-well black-walled, clear-bottom plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add varying concentrations of this compound to the wells and monitor the change in fluorescence over time.

-

Agonist Test: To test for antagonist activity, pre-incubate the cells with this compound before adding a known muscarinic agonist (e.g., carbachol) at its EC50 concentration.

-

Data Analysis: For agonists, plot the peak fluorescence response against the compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist. For antagonists, the IC50 value can be used to calculate the antagonist affinity (Kb).

Example Protocol: cAMP Assay (for M2, M4 Receptors)

-

Cell Culture and Treatment: Culture cells expressing M2 or M4 receptors and pre-treat them with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Compound Addition: Add varying concentrations of this compound.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: M2/M4 agonists will inhibit forskolin-stimulated cAMP production. Plot the decrease in cAMP against the compound concentration to determine the EC50 and Emax.

Quantitative Data Presentation

All quantitative data for this compound should be summarized in tables for clear comparison of its pharmacological profile across the muscarinic receptor subtypes.

Table 1: Hypothetical Binding Affinities of this compound at Human Muscarinic Receptors

| Receptor Subtype | Ki (nM) |

| M1 | Value |

| M2 | Value |

| M3 | Value |

| M4 | Value |

| M5 | Value |

Table 2: Hypothetical Functional Activity of this compound at Human Muscarinic Receptors

| Receptor Subtype | Assay Type | Mode of Action | Potency (EC50/IC50, nM) | Efficacy (% of control agonist) |

| M1 | Calcium Flux | e.g., Agonist | Value | Value |

| M2 | cAMP | e.g., Antagonist | Value | N/A |

| M3 | Calcium Flux | e.g., Partial Agonist | Value | Value |

| M4 | cAMP | e.g., No Activity | N/A | N/A |

| M5 | Calcium Flux | e.g., Antagonist | Value | N/A |

Muscarinic Receptor Signaling Pathways

Understanding the downstream signaling pathways of muscarinic receptors is crucial for interpreting the functional consequences of modulation by a compound like this compound.

Gq/11-Coupled Signaling (M1, M3, M5)

Activation of M1, M3, and M5 receptors leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which phosphorylates various downstream targets.

Gi/o-Coupled Signaling (M2, M4)

Activation of M2 and M4 receptors leads to the activation of the Gi/o family of G-proteins. The alpha subunit of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). The beta-gamma subunits can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

Conclusion

This guide provides a foundational framework for the comprehensive evaluation of this compound as a modulator of cholinergic muscarinic receptors. By following the outlined experimental workflow, from initial binding assays to detailed functional characterization and pathway analysis, researchers can systematically elucidate the compound's pharmacological profile. The resulting data, presented in a clear and structured manner, will be essential for determining its potential as a therapeutic agent or a pharmacological tool for studying the cholinergic system.

References

- 1. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. acnp.org [acnp.org]

- 4. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for N-Ethyl-3-fluorobenzylamine: A Search for Available Information

This guide aims to address the request for an in-depth technical overview of N-Ethyl-3-fluorobenzylamine's spectroscopic data. However, due to the absence of direct experimental data, a predictive and comparative approach will be adopted based on the analysis of structurally similar compounds. This approach can offer valuable insights for researchers and drug development professionals interested in the potential spectroscopic features of this molecule.

Predicted Spectroscopic Characteristics

The interpretation of NMR and IR spectra relies on the principle that specific functional groups and atomic environments within a molecule give rise to characteristic signals. By examining the spectra of related compounds, we can infer the expected spectral features of this compound.

For the purpose of this predictive analysis, the following related molecules will be considered:

-

3-Fluorobenzylamine: The primary amine precursor, lacking the N-ethyl group.

-

N-Ethylbenzylamine: The non-fluorinated analog.

-

N-Ethyl-3-methylaniline: A positional isomer with a similar substitution pattern on the benzene ring.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show signals corresponding to the ethyl group protons, the benzylic protons, and the aromatic protons of the 3-fluorophenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Notes |

| -CH₃ (Ethyl) | 1.1 - 1.3 | Triplet (t) | 3H | Coupled to the -CH₂- protons of the ethyl group. |

| -CH₂- (Ethyl) | 2.6 - 2.8 | Quartet (q) | 2H | Coupled to the -CH₃ protons of the ethyl group. |

| -CH₂- (Benzylic) | 3.7 - 3.9 | Singlet (s) or Broad Singlet | 2H | Adjacent to the nitrogen and the aromatic ring. |

| Aromatic-H | 6.9 - 7.4 | Multiplet (m) | 4H | Complex splitting pattern due to fluorine coupling. |

| N-H | Variable | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum would be expected to display signals for the two carbons of the ethyl group, the benzylic carbon, and the six carbons of the 3-fluorophenyl ring. The carbon atoms of the aromatic ring will exhibit splitting due to coupling with the fluorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| -CH₃ (Ethyl) | 14 - 16 | |

| -CH₂- (Ethyl) | 44 - 46 | |

| -CH₂- (Benzylic) | 52 - 55 | |

| Aromatic C-F | 161 - 164 (d, ¹JCF ≈ 245 Hz) | Direct coupling to fluorine will result in a large coupling constant. |

| Aromatic C | 113 - 130 | Other aromatic carbons will show smaller couplings to fluorine. |

Predicted IR Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for N-H, C-H (aliphatic and aromatic), C-N, and C-F bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium to Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1020 - 1250 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

Experimental Protocols

As no specific experimental data was found, a general protocol for acquiring NMR and IR spectra is provided below. These are standard procedures that would likely be followed for the characterization of this compound.

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

General IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Concluding Remarks

While direct experimental NMR and IR data for this compound are not currently available in the public domain, this guide provides a predictive framework based on the spectroscopic principles and data from analogous structures. The provided general experimental protocols and logical workflow for compound characterization serve as a standard reference for researchers in the field. Further investigation into proprietary chemical databases or the de novo synthesis and characterization of this compound would be necessary to obtain the definitive spectroscopic data.

References

An In-depth Technical Guide to N-Ethyl-3-fluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of N-Ethyl-3-fluorobenzylamine, a fluorinated aromatic amine of interest in synthetic chemistry and potential pharmaceutical applications. The document outlines its core molecular attributes, a representative synthetic protocol, and a standard analytical methodology for its characterization.

Core Molecular Data

This compound is a substituted benzylamine derivative. The presence of a fluorine atom on the benzene ring can significantly influence its chemical reactivity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂FN | [1][2] |

| Molecular Weight | 153.20 g/mol | [3][4][5] |

| CAS Number | 90389-85-8 | [1][2][6] |

Synthesis and Analysis Workflow

The general workflow for the preparation and characterization of this compound involves a two-step process: synthesis via reductive amination followed by purification and analytical confirmation.

Caption: Workflow for Synthesis and Analysis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound. These protocols are representative and may require optimization based on specific laboratory conditions and desired purity levels.

This protocol describes the synthesis of this compound from 3-fluorobenzaldehyde and ethylamine using sodium triacetoxyborohydride as the reducing agent.

Materials:

-

3-Fluorobenzaldehyde

-

Ethylamine (2.0 M solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 3-fluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane.

-

Add a solution of ethylamine in THF (1.2 eq) to the flask and stir the mixture at room temperature for 30 minutes.

-

Add a catalytic amount of glacial acetic acid (0.1 eq) and continue stirring for another 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

This method is suitable for determining the purity of the synthesized this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Inject the sample onto the HPLC system and run the gradient method.

-

Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Logical Relationship of Physicochemical Properties

The chemical structure of this compound dictates its key physicochemical properties, which in turn influence its behavior in chemical and biological systems.

Caption: Key Physicochemical Relationships.

References

N-Ethyl-3-fluorobenzylamine: A Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available safety data. It is not a substitute for a comprehensive risk assessment and the user's own judgment. Always consult the most current Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

N-Ethyl-3-fluorobenzylamine (CAS No. 90389-85-8) is a fluorinated organic compound with potential applications in pharmaceutical and chemical research. As with any laboratory chemical, a thorough understanding of its properties and potential hazards is essential for safe handling and use. This guide provides a consolidated overview of the known safety information, handling procedures, and physical and chemical properties of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 90389-85-8 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₂FN | --INVALID-LINK-- |

| Molecular Weight | 153.20 g/mol | --INVALID-LINK-- |

| Appearance | Not specified (likely a liquid) | Inferred from similar compounds |

| Boiling Point | 190.7 ± 15.0 °C (Predicted) | Publicly available data |

| Density | 1.009 ± 0.06 g/cm³ (Predicted) | Publicly available data |

| pKa | 9.41 ± 0.10 (Predicted) | Publicly available data |

| Storage | 2-8°C, protect from light | --INVALID-LINK-- |

Hazard Identification and Toxicological Information

Based on the available Safety Data Sheet (SDS), this compound is classified as a hazardous substance. The primary hazards are associated with skin and eye contact.

GHS Classification:

Signal Word: Warning[1]

Hazard Statements:

A summary of the available toxicological data is presented in Table 2. It is important to note that quantitative toxicological data, such as LD50 values, are not currently available in the public domain for this specific compound. The information provided is qualitative and based on the GHS classifications.

Table 2: Toxicological Profile of this compound

| Endpoint | Data | Classification/Remarks |

| Acute Oral Toxicity | No data available | |

| Acute Dermal Toxicity | No data available | |

| Acute Inhalation Toxicity | No data available | |

| Skin Corrosion/Irritation | Causes skin irritation | GHS Category 2[1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | GHS Category 2A[1] |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available | |

| Specific Target Organ Toxicity (Single Exposure) | No data available | |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | |

| Aspiration Hazard | No data available |

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety goggles with side-shields or a face shield.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and impervious clothing to prevent skin contact.[1]

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a suitable respirator should be worn.[1]

Handling Procedures

-

Avoid contact with skin and eyes.[1]

-

Avoid inhalation of vapor or mist.

-

Use only in a chemical fume hood.

-

Keep container tightly sealed in a cool, well-ventilated area.[1]

-

Keep away from direct sunlight and sources of ignition.[1]

-

Provide access to a safety shower and eyewash station in the immediate work area.[1]

First Aid Measures

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove any contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1]

-

Inhalation: Remove victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]

Spill and Leak Procedures

-

Evacuate personnel to a safe area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Absorb spillage with an inert material (e.g., diatomite, universal binders).[2]

-

Collect the absorbed material and place it in a suitable container for disposal.[2]

-

Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[2]

-

Prevent the spilled material from entering drains or water courses.[2]

Experimental Protocols

Specific experimental protocols for the use of this compound are not widely available in published literature. Researchers should develop their own detailed protocols based on the requirements of their specific experiments, incorporating the safety and handling procedures outlined in this guide. A general workflow for handling hazardous chemicals in a laboratory setting is depicted below.

Caption: General workflow for safe handling of hazardous chemicals.

Biological Activity and Signaling Pathways

There is currently no information available in the public domain regarding the specific biological activity or signaling pathways associated with this compound. Researchers investigating this compound will need to conduct their own studies to determine its pharmacological and toxicological profiles.

Storage and Stability

This compound should be stored in a tightly sealed container in a cool, well-ventilated area at 2-8°C, protected from light.[1] It is reported to be stable under recommended storage conditions.[1]

Incompatible Materials

Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin and eye irritation.[1] Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, is mandatory. While detailed toxicological and biological data are currently lacking, the information provided in this guide, based on the available Safety Data Sheet, serves as a critical resource for its safe use in a research setting. All users are strongly encouraged to perform a thorough risk assessment before commencing any work with this compound.

References

N-Ethyl-3-fluorobenzylamine: A Key Intermediate in the Development of Novel Central Nervous System Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Ethyl-3-fluorobenzylamine is a critical pharmaceutical intermediate that serves as a versatile building block in the synthesis of a variety of centrally acting agents. The incorporation of a fluorine atom at the meta position of the benzyl ring significantly influences the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often leading to enhanced potency, improved metabolic stability, and better penetration of the blood-brain barrier. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its application in the development of Central Nervous System (CNS) drugs, with a focus on the stimulant and entactogen, 3-Fluoroethamphetamine (3-FEA). Detailed experimental protocols and a summary of relevant pharmacological data are presented to aid researchers in the exploration of novel CNS drug candidates based on this key intermediate.

Introduction

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, particularly in the realm of CNS drug development. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly alter the biological activity of a molecule.[1] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidation, and increase lipophilicity, which can facilitate passage across the blood-brain barrier.[1]

This compound (CAS No. 90389-85-8) is a prime example of a fluorinated intermediate with significant potential in the synthesis of novel psychoactive compounds.[2][3][4] Its structure is foundational for the development of fluorinated amphetamine analogues, a class of substances known for their potent effects on monoaminergic systems in the brain.[5] This guide will delve into the synthesis and properties of this compound and its role as a precursor to the CNS active agent, 3-Fluoroethamphetamine (3-FEA).

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a pharmaceutical intermediate is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Reference |

| CAS Number | 90389-85-8 | [2][3][4] |

| Molecular Formula | C₉H₁₂FN | [2] |

| Molecular Weight | 153.20 g/mol | [2] |

| Appearance | Not specified; likely a liquid | |

| Boiling Point | Not specified | |

| Solubility | Not specified; likely soluble in organic solvents | |

| Purity | Typically supplied in highly purified grades for research | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reductive amination of 3-fluorobenzaldehyde with ethylamine.[6][7][8] This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the corresponding amine.[9][10]

General Reaction Scheme

Synthesis of this compound via Reductive Amination.

Experimental Protocol: Reductive Amination

This protocol is a representative example based on general procedures for reductive amination.[9][11][12]

Materials:

-

3-Fluorobenzaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)

-

Acetic acid (catalytic amount, if using NaBH₃CN)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

To a solution of 3-fluorobenzaldehyde (1.0 eq.) in the chosen anhydrous solvent, add ethylamine (1.0-1.2 eq.).

-

Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine intermediate. If using sodium cyanoborohydride, the pH of the solution can be adjusted to 6-7 with a catalytic amount of acetic acid.

-

Add the reducing agent (sodium triacetoxyborohydride, 1.5-2.0 eq., or sodium cyanoborohydride, 1.0-1.5 eq.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for several hours to overnight. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

Expected Yield and Purity: While specific data for this reaction is not readily available in the cited literature, reductive aminations of this type typically proceed with good to excellent yields, often in the range of 70-95%, with high purity achievable after chromatographic purification.[12]

Application as a Pharmaceutical Intermediate: Synthesis of 3-Fluoroethamphetamine (3-FEA)

This compound is a logical precursor in the synthesis of the psychoactive substance 3-Fluoroethamphetamine (3-FEA). The synthesis would likely proceed through the conversion of the benzylamine to a suitable leaving group, followed by reaction with a methylating agent, or more commonly, through a different synthetic route where the ethylamine is introduced to a phenylacetone precursor. However, for the purpose of this guide, we will focus on the pharmacological properties of the final product, 3-FEA, which highlight the significance of the N-Ethyl-3-fluorobenzyl moiety.

Pharmacological Profile of 3-Fluoroethamphetamine (3-FEA)

3-FEA is a stimulant and entactogen of the amphetamine class.[13][14] Its effects are mediated by its action as a releasing agent of the monoamine neurotransmitters: norepinephrine, dopamine, and serotonin.[13][15]

| Pharmacological Parameter | Finding | Reference |

| Primary Mechanism of Action | Monoamine releasing agent | [13] |

| Selectivity | Stronger releaser of dopamine and serotonin, weaker releaser of norepinephrine compared to unsubstituted ethylamphetamine. | [13] |

| Behavioral Effects | Stimulant and entactogenic effects. Induces hyperactivity and can lead to depression-like behaviors upon withdrawal in animal models. | [14][15] |

| Reinforcing Effects | Produced the strongest reinforcing effects in animal studies among a range of 3-substituted ethamphetamine derivatives. | [13] |

Signaling Pathways of 3-FEA and Related Fluorinated Amphetamines

The psychoactive effects of 3-FEA and related amphetamines stem from their interaction with monoamine transporters, leading to an increase in the synaptic concentration of dopamine, norepinephrine, and serotonin.[5][16]

Monoamine Release Mechanism

References

- 1. Etilamfetamine - Wikiwand [wikiwand.com]

- 2. usbio.net [usbio.net]

- 3. usbio.net [usbio.net]

- 4. usbio.net [usbio.net]

- 5. 3-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 6. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 10. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. 3-Fluoroethamphetamine - Wikipedia [en.wikipedia.org]

- 14. m.psychonautwiki.org [m.psychonautwiki.org]

- 15. Withdrawal from 3-Fluoroethamphetamine induces hyperactivity and depression-like behaviors in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: An Investigative Analysis of the Putative Mechanism of Action of N-Ethyl-3-fluorobenzylamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N-Ethyl-3-fluorobenzylamine is a novel compound with limited publicly available data. This document synthesizes a putative mechanism of action based on the analysis of its structural analogs and common pharmacological targets for benzylamine moieties. The experimental data and pathways presented herein are illustrative and intended to serve as a framework for future investigation.

Introduction

This compound is a substituted benzylamine derivative. The presence of a fluorine atom at the meta position of the benzene ring and an ethyl group on the nitrogen of the aminomethyl group suggests potential interactions with monoamine transporters or receptors. This whitepaper outlines a hypothesized mechanism of action centered on the serotonin transporter (SERT), along with detailed experimental protocols and quantitative data to guide further research.

Putative Mechanism of Action

Based on its structural similarity to known monoamine reuptake inhibitors, this compound is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI). This proposed mechanism involves the high-affinity binding of the compound to the allosteric site of the serotonin transporter (SERT), leading to a conformational change that inhibits the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. The increased availability of synaptic serotonin subsequently enhances serotonergic neurotransmission.

Methodological & Application

Synthesis of N-Ethyl-3-fluorobenzylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-Ethyl-3-fluorobenzylamine, a valuable building block in the development of novel pharmaceuticals and other specialty chemicals. The protocols outlined below are based on the robust and widely applicable method of reductive amination.

Introduction

This compound is a secondary amine that incorporates a fluorinated phenyl ring, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity of drug candidates. Its synthesis is typically achieved through the reductive amination of 3-fluorobenzaldehyde with ethylamine. This process involves the formation of an intermediate imine, which is then reduced in situ to the desired amine. Two common and effective reducing agents for this transformation are sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium borohydride (NaBH₄).

Chemical Properties and Data

| Identifier | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 90389-85-8 | [1][2] |

| Molecular Formula | C₉H₁₂FN | [1] |

| Molecular Weight | 153.20 g/mol | [1] |

| Appearance | Expected to be a liquid |

Synthesis Protocols

Two reliable methods for the synthesis of this compound are presented below. Method A utilizes sodium triacetoxyborohydride, a mild and selective reducing agent, allowing for a one-pot procedure. Method B employs the more economical sodium borohydride in a two-step, one-pot process.

Method A: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This method is favored for its operational simplicity and high selectivity, minimizing over-alkylation and reduction of the starting aldehyde.

Reaction Scheme:

Figure 1. Reaction scheme for the synthesis of this compound.

Materials:

-

3-Fluorobenzaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Ethyl acetate (EtOAc), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Experimental Protocol:

-

To a solution of 3-fluorobenzaldehyde (1.0 eq) in anhydrous ethyl acetate (0.5 M), add ethylamine solution (1.1 eq).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

-

Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Method B: Two-Step, One-Pot Reductive Amination using Sodium Borohydride

This classic method involves the pre-formation of the imine followed by reduction. It is a cost-effective alternative to using sodium triacetoxyborohydride.

Materials:

-

3-Fluorobenzaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or as a gas)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Experimental Protocol:

-

Dissolve 3-fluorobenzaldehyde (1.0 eq) in methanol or ethanol (0.5 M) in a round-bottom flask.

-

Add ethylamine solution (1.0-1.1 eq) to the aldehyde solution and stir the mixture at room temperature for 3-4 hours to form the imine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (0.5-1.0 eq) in small portions, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction to stir for an additional 6 hours at room temperature.

-

Quench the reaction by the careful addition of deionized water.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes of the aqueous layer).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the crude product.

-

Purify the product by flash column chromatography if necessary.

Data Presentation

Table 1: Summary of Reactants and Expected Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents (Method A) | Molar Equivalents (Method B) |

| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.0 | 1.0 |

| Ethylamine | C₂H₇N | 45.08 | 1.1 | 1.0 - 1.1 |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.2 | - |

| Sodium Borohydride | NaBH₄ | 37.83 | - | 0.5 - 1.0 |

| This compound | C₉H₁₂FN | 153.20 | Product | Product |

Table 2: Exemplary Characterization Data for this compound

| Analysis | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.35 (m, 1H, Ar-H), 6.90-7.10 (m, 3H, Ar-H), 3.80 (s, 2H, CH₂-Ar), 2.65 (q, J = 7.2 Hz, 2H, CH₂-CH₃), 1.70 (br s, 1H, NH), 1.15 (t, J = 7.2 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 163.0 (d, JCF = 245 Hz), 143.0 (d, JCF = 7 Hz), 129.5 (d, JCF = 8 Hz), 124.0 (d, JCF = 3 Hz), 115.0 (d, JCF = 21 Hz), 113.5 (d, JCF = 21 Hz), 53.0, 44.0, 15.0 |

| Mass Spectrometry (EI) | m/z (%): 153 (M⁺), 138, 109 |

Note: The NMR data provided is exemplary and based on analogous structures. Actual chemical shifts and coupling constants may vary.

Experimental Workflow and Logic

The synthesis of this compound via reductive amination follows a logical progression from starting materials to the final purified product. The workflow ensures the efficient formation of the imine intermediate and its subsequent reduction, followed by standard purification techniques to isolate the target compound.

Figure 2. General experimental workflow for the synthesis of this compound.

References

Application Note: GC-MS Analysis of N-Ethyl-3-fluorobenzylamine and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and quantification of N-Ethyl-3-fluorobenzylamine and its putative metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is crucial for preclinical and clinical studies involving drug metabolism and pharmacokinetics. This application note includes protocols for sample preparation, GC-MS analysis, and data interpretation.

Introduction

This compound is a substituted benzylamine derivative with potential pharmacological applications. Understanding its metabolic fate is essential for evaluating its efficacy and safety profile. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its metabolites following appropriate sample preparation and derivatization.[1][2] This application note outlines a comprehensive approach to the GC-MS analysis of this compound and its predicted metabolites.

Predicted Metabolic Pathway

The metabolic pathway of this compound is predicted based on common metabolic transformations of xenobiotics, particularly secondary amines.[3][4][5] Key metabolic reactions are expected to include N-de-ethylation, aromatic hydroxylation, and subsequent conjugation reactions. The primary metabolites are likely to be 3-fluorobenzylamine and hydroxylated derivatives.

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of this compound and its metabolites from a plasma or urine matrix.[6][7]

Materials:

-

Biological matrix (plasma, urine)

-

Internal Standard (IS) solution (e.g., N-Ethylbenzylamine)

-

5 M Sodium Hydroxide (NaOH)

-

Extraction Solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Anhydrous Sodium Sulfate

-

Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

GC-MS grade solvents

Protocol:

-

Pipette 1 mL of the biological sample into a 15 mL glass centrifuge tube.

-

Add 50 µL of the Internal Standard solution.

-

Add 200 µL of 5 M NaOH to basify the sample.

-

Add 5 mL of the extraction solvent.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of ethyl acetate.

-

Add 50 µL of MSTFA, cap the vial, and heat at 60°C for 30 minutes for derivatization.

-

Cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).[9]

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-